1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c1-15-20-17(22(28)23-5-6-26-7-10-31-11-8-26)13-18(19-3-2-9-32-19)24-21(20)27(25-15)16-4-12-33(29,30)14-16/h2-3,9,13,16H,4-8,10-12,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQJXVHHUFBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCN4CCOCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential of the cell and regulating neuronal excitability.
Mode of Action
The compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, decreasing its excitability.
Biochemical Pathways
The activation of GIRK channels by the compound affects the potassium ion homeostasis pathway. The increased influx of potassium ions into the cell can lead to downstream effects such as the modulation of neuronal firing and neurotransmitter release.
Actividad Biológica
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Features
The compound features several key structural components:
- Tetrahydrothiophene moiety : Contributes to the compound's reactivity.
- Furan ring : Known for various biological activities.
- Pyrazolo[3,4-b]pyridine core : Associated with pharmacological properties.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections. The specific mechanisms of action remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Properties
Research indicates that the compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The proposed mechanism involves the induction of apoptosis in tumor cells, likely through the activation of caspase pathways. Further studies are needed to elucidate the detailed mechanisms and to evaluate its efficacy in vivo.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokine production in cell cultures, suggesting a potential role in managing inflammatory diseases. This effect may be attributed to the modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
| Study | Findings | |
|---|---|---|
| In vitro antimicrobial study | Effective against Gram-positive and Gram-negative bacteria | Potential candidate for antibiotic development |
| Cancer cell line assay | Reduced viability in breast and colon cancer cells | Promising anticancer agent requiring further evaluation |
| Inflammation model | Decreased levels of TNF-alpha and IL-6 in treated cells | Possible therapeutic use in inflammatory conditions |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
- Formation of the tetrahydrothiophene ring.
- Introduction of the furan ring.
- Construction of the pyrazolo[3,4-b]pyridine core.
Each step requires specific reaction conditions such as temperature control and the use of catalysts to ensure high yield and purity.
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Core Heterocycle Comparison
- Pyrazolo[3,4-b]pyridine vs. 1,4-Dihydropyridine: Target Compound: The pyrazolo[3,4-b]pyridine core (rigid, aromatic) favors planar interactions with flat binding pockets (e.g., ATP-binding sites in kinases) . AZ331 (): A 1,4-dihydropyridine core (non-aromatic, flexible) is common in calcium channel blockers but less suited for kinase inhibition due to reduced conjugation .
Key Substituent Differences
- Sulfone vs.
- Morpholinoethyl vs. Methoxyphenyl: The morpholine moiety in the target compound enhances solubility (logP reduction) compared to AZ331’s lipophilic methoxyphenyl group .
- Furan-2-yl vs. Phenyl : The furan in the target compound offers reduced steric bulk and increased hydrogen-bonding capacity versus the phenyl group in ’s analog .
Hypothesized Physicochemical Properties
Q & A
Basic Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Approach : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, highlights reaction steps under controlled conditions (e.g., ester hydrolysis under acidic/basic media), while emphasizes statistical optimization to minimize trial-and-error approaches.
- Key Parameters :
| Parameter | Range Tested | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–100°C | Non-linear correlation |
| Solvent Polarity | THF vs. DMF | DMF improves solubility of intermediates |
| Catalyst Type | Pd(OAc)₂ vs. PdCl₂ | Pd(OAc)₂ reduces side reactions |
Q. What analytical techniques confirm structural integrity post-synthesis?
- Methodological Approach : Combine NMR (¹H/¹³C, 2D-COSY), HRMS , and X-ray crystallography (if crystalline). and use IUPAC-named structures validated via spectral data, while demonstrates ligand characterization via systematic naming and crystallographic data.
- Critical Data :
- ¹H NMR : Peaks for furan (δ 7.4–7.6 ppm), tetrahydrothiophene-dioxide (δ 3.1–3.3 ppm), and morpholinoethyl groups (δ 2.4–2.6 ppm).
- X-ray : Confirms stereochemistry of the tetrahydrothiophene ring.
Q. How can aqueous solubility be improved for in vitro assays?
- Methodological Approach :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety.
- Cosolvent Systems : Use DMSO/PEG-400 mixtures ( and ).
- Particle Size Reduction : Nano-milling or lipid-based encapsulation.
Advanced Research Questions
Q. How do substituent modifications impact target binding and pharmacokinetics?
- Methodological Approach : Conduct Structure-Activity Relationship (SAR) studies by varying:
- P1 Group : Replace furan with substituted aryl rings (e.g., 2,3-difluorophenyl in enhances CGRP receptor affinity).
- Linker Optimization : Cyclize carboxamide linkers to improve metabolic stability ( ).
- SAR Table :
| Substituent | Bioactivity (IC₅₀) | Oral Bioavailability |
|---|---|---|
| Furan-2-yl (original) | 12 nM | 28% |
| 2,3-Difluorophenyl | 5 nM | 35% |
| p-Methoxyphenyl | 8 nM | 45% |
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Approach :
- Plasma Protein Binding Assays : Measure free drug concentration (e.g., identifies serum shifts due to protein binding).
- Metabolite Identification : Use LC-MS/MS to detect inactive/active metabolites (e.g., ’s trifluoroethylation reduces hepatic clearance).
Q. What computational methods optimize reaction pathways for novel analogs?
- Methodological Approach : Apply ICReDD’s quantum chemical reaction path searches ( ) to predict feasible routes. For example:
- Transition State Analysis : Identify energy barriers for cyclization steps.
- Machine Learning : Train models on existing reaction datasets to prioritize synthetic routes.
Q. How to assess metabolic stability in preclinical models?
- Methodological Approach :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor.
- Key Metrics : t₁/₂ (half-life) and Clint (intrinsic clearance). shows trifluoroethylation improves t₁/₂ from 1.2 to 4.7 hours.
Q. How to evaluate selectivity against off-target kinases or receptors?
- Methodological Approach :
- Panel Screening : Test against kinase/receptor libraries (e.g., ’s pyrazolo-pyrimidine derivatives show >100x selectivity for Factor Xa vs. thrombin).
- Molecular Docking : Compare binding poses in off-target vs. target active sites.
Q. What crystallographic strategies elucidate binding modes with target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
